molecular formula C21H21ClN2O3 B12328116 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B12328116
M. Wt: 384.9 g/mol
InChI Key: QFNVKXRFUSEOBH-UHFFFAOYSA-N
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Description

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester typically involves multiple stepsThe final step involves the esterification of the benzoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Ammonia, thiols, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

methyl 2-[2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethyl]-6-methoxybenzoate

InChI

InChI=1S/C21H21ClN2O3/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3/h4-11H,12-13H2,1-3H3

InChI Key

QFNVKXRFUSEOBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CCC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3

Origin of Product

United States

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